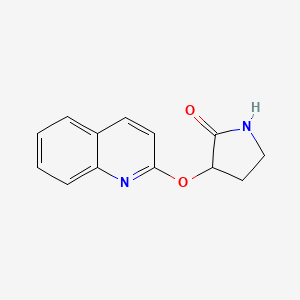

3-(Quinolin-2-yloxy)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(Quinolin-2-yloxy)pyrrolidin-2-one is a heterocyclic compound that is part of a broader class of quinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of anticancer research .

Synthesis Analysis

The synthesis of related quinolinone derivatives has been achieved through various methods. For instance, the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones has been accomplished using a palladium-catalyzed domino reaction starting from 4-alkynyl-3-bromoquinolin-2(1H)-ones and amines . Another approach involves a one-pot van Leusen reaction to synthesize 2H-pyrrolo[3,4-c]quinolin-4(5H)-one derivatives from 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC) . Additionally, a concise synthesis method using Diels-Alder reactions of N-acyliminium cations with olefins has been reported for the synthesis of pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones .

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by the presence of a quinoline moiety fused with a pyrrole or pyrrolidine ring. The structural assignments of these compounds are often supported by NMR, IR, and sometimes X-ray crystallography data . The presence of substituents on the quinoline ring can significantly influence the chemical properties and biological activity of these molecules .

Chemical Reactions Analysis

Quinolinone derivatives can undergo various chemical reactions, including cycloadditions, cross-coupling reactions, and cyclizations. For example, a [3 + 2] cycloaddition has been developed for the synthesis of pyrrolo[1,2-a]quinolines using a ligand-free Cu-catalyzed reaction with ambient air as the terminal oxidant . Chemoselective synthesis methods have also been reported for 3H-pyrrolo[2,3-c]quinolin-4(5H)-one derivatives, highlighting the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. These compounds typically exhibit moderate to good yields in their synthesis and can be designed to have good functional group tolerance. The presence of different substituents can lead to a variety of physical properties, such as solubility and melting points, which are important for their potential applications in medicinal chemistry .

Relevant Case Studies

One of the case studies involving quinolinone derivatives is the synthesis and screening of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones for antiproliferative activity against cancer cell lines. These compounds showed potent cytotoxic activity, with one derivative demonstrating significant anticancer activity in an in vivo model, suggesting its potential as a clinical trial candidate .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The derivative 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, closely related to 3-(quinolin-2-yloxy)pyrrolidin-2-one, has shown potent antitumor properties. Synthesized compounds exhibited significant cytotoxic activity against various human cancer cell lines while demonstrating minimal inhibitory effects on normal cells. This suggests potential clinical applications in cancer treatment, particularly for compounds like 2-(3-methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, which confirmed anticancer activity in both in vitro and in vivo models (Huang et al., 2013).

Aldosterone Synthase Inhibition

Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, including structures analogous to 3-(quinolin-2-yloxy)pyrrolidin-2-one, have been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2). This enzyme is a promising target for conditions such as hyperaldosteronism, congestive heart failure, and myocardial fibrosis. The study indicates that minor modifications in the heterocyclic portion of these compounds can significantly influence their selectivity and potency, offering a pathway to fine-tune therapeutic agents for cardiovascular diseases (Lucas et al., 2011).

Antiplasmodial and Antifungal Activities

Compounds with the pyrrolidin-1-ylquinoline structure, including those similar to 3-(quinolin-2-yloxy)pyrrolidin-2-one, have been synthesized and evaluated for biological activities. This research resulted in the discovery of novel functionalized aminoquinolines with moderate antiplasmodial activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Additionally, some derivatives exhibited promising antifungal properties against specific fungal strains, suggesting their potential in developing new treatments for malaria and fungal infections (Vandekerckhove et al., 2015).

Synthetic Methodology

Advancements in synthetic methods for pyrroloquinoline derivatives, closely related to 3-(quinolin-2-yloxy)pyrrolidin-2-one, have been reported. These methodologies facilitate the efficient creation of biologically active pyrroloquinoline structures, offering a robust platform for the development of new therapeutic agents and research tools. Such synthetic approaches are crucial for exploring the full potential of pyrroloquinoline derivatives in various scientific and medical applications (Wang et al., 2013).

Eigenschaften

IUPAC Name |

3-quinolin-2-yloxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13-11(7-8-14-13)17-12-6-5-9-3-1-2-4-10(9)15-12/h1-6,11H,7-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZQZDDBWFNLNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Quinolin-2-yloxy)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)

![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)

![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)

![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)

![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)